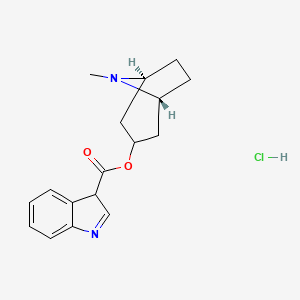
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide is a chemical compound that serves as an intermediate in the synthesis of various isotopically labeled analogs. This compound is particularly significant in the field of organic chemistry due to its role in the synthesis of labeled analogs of vitamin B6 catabolites .
Preparation Methods
The synthesis of 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide involves several stepsIndustrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired isotopic labeling .
Chemical Reactions Analysis
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of isotopically labeled compounds, which are essential for tracing chemical pathways and studying reaction mechanisms.
Biology: The compound is used in the study of metabolic pathways involving vitamin B6.
Medicine: It serves as a precursor in the synthesis of labeled analogs of pharmaceutical compounds, aiding in drug development and pharmacokinetic studies.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide involves its role as an intermediate in chemical reactions. The compound interacts with various molecular targets, including enzymes and receptors, to facilitate the synthesis of labeled analogs. The pathways involved in these reactions are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide can be compared with other similar compounds, such as:
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium Bromide: This compound lacks the deuterium labeling and is used in similar applications.
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d5 Bromide: This compound has a higher degree of deuterium labeling and is used for more specific isotopic studies.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it valuable for precise scientific research applications .
Properties
Molecular Formula |
C15H18BrNO3 |
|---|---|
Molecular Weight |
342.22 g/mol |
IUPAC Name |
1-benzyl-5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-1-ium-3-ol;bromide |
InChI |
InChI=1S/C15H17NO3.BrH/c1-11-15(19)14(10-18)13(9-17)8-16(11)7-12-5-3-2-4-6-12;/h2-6,8,17-18H,7,9-10H2,1H3;1H/i9D2; |
InChI Key |
XZFGDAKNUZWNFO-PWLDLRDISA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C[N+](=C(C(=C1CO)O)C)CC2=CC=CC=C2)O.[Br-] |
Canonical SMILES |
CC1=[N+](C=C(C(=C1O)CO)CO)CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)
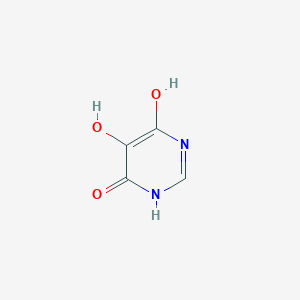


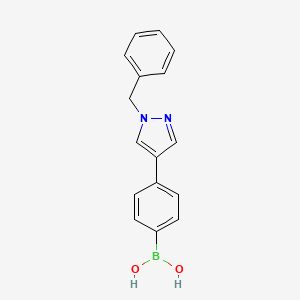
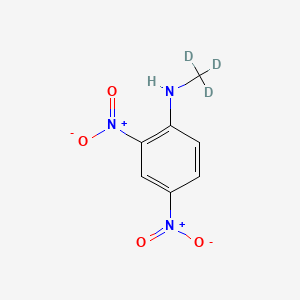

![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)

![(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404729.png)
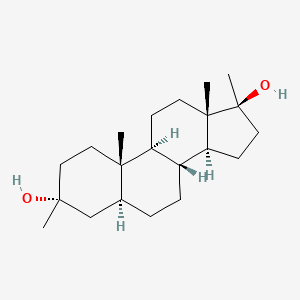
![Methyl 2-[(4,6-dimethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B13404741.png)
